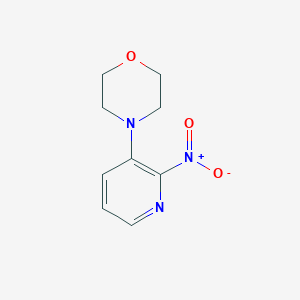

4-(2-Nitropyridin-3-yl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-nitropyridin-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-12(14)9-8(2-1-3-10-9)11-4-6-15-7-5-11/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRISVRLXDAEDEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(N=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 2 Nitropyridin 3 Yl Morpholine and Analogous Nitropyridine Morpholine Systems

Nitro Group Transformations and Derivatizations

The nitro group is a key functional moiety that can be readily transformed, providing a gateway to a variety of pyridine (B92270) derivatives.

Reductive Amination of the Nitro Moiety to Corresponding Amino Pyridines

The reduction of the nitro group in nitropyridine systems to an amino group is a fundamental and widely utilized transformation. nih.gov This process can be achieved through several methods, including catalytic hydrogenation and metal-based reductions.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. nih.govyoutube.com Catalysts such as palladium on carbon (Pd/C), platinum, or rhodium are commonly employed. nih.govnih.govresearchgate.net The reaction is typically carried out under mild to elevated pressures and temperatures. nih.govresearchgate.net For instance, the hydrogenation of pyridine derivatives can be achieved with high conversion and selectivity using rhodium on carbon catalysts. nih.gov This method is often preferred for its clean reaction profile and the formation of water as the primary byproduct. nih.gov

Metal-Based Reductions: A classic and effective method for nitro group reduction involves the use of metals in acidic media, such as iron, tin, or zinc. nih.govstackexchange.comresearchgate.net The Béchamp reduction, using iron filings in the presence of an acid like hydrochloric acid or acetic acid, is a well-established procedure. stackexchange.comresearchgate.net This method is cost-effective and particularly useful in laboratory-scale syntheses. stackexchange.com The reaction proceeds by the oxidation of the metal and the reduction of the nitro group, ultimately yielding the corresponding aminopyridine.

| Method | Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Pt, or Rh catalyst, various solvents (e.g., ethanol, ethyl acetate) | High selectivity, clean byproducts (water) | Requires specialized equipment for handling H₂ gas, potential for catalyst poisoning |

| Metal/Acid Reduction | Fe/HCl (Béchamp reduction), Sn/HCl, Zn/CH₃COOH | Cost-effective, readily available reagents | Generates metal-containing byproducts, which can complicate purification |

Subsequent Functionalization of Amino-Pyridines via Diazotization and Substitution

The resulting amino-pyridines are valuable intermediates that can be further functionalized. A prominent pathway for this is through diazotization, followed by substitution reactions, most notably the Sandmeyer reaction. nih.govwikipedia.org

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. byjus.com This intermediate is highly reactive and is generally used immediately in the subsequent step.

Sandmeyer Reaction: This reaction involves the substitution of the diazonium group with a nucleophile, catalyzed by copper(I) salts. wikipedia.orgbyjus.comlscollege.ac.in It allows for the introduction of a wide range of functional groups onto the pyridine ring that are otherwise difficult to install directly. organic-chemistry.org

Halogenation: Using CuCl or CuBr, chloro- and bromo-pyridines can be synthesized. nih.govwikipedia.org

Cyanation: The use of CuCN allows for the introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. nih.govwikipedia.org

| Target Functional Group | Reagents | Product Type |

|---|---|---|

| -Cl | CuCl/HCl | Chloropyridine |

| -Br | CuBr/HBr | Bromopyridine |

| -CN | CuCN/KCN | Cyanopyridine |

| -OH | Cu₂O/Cu(NO₃)₂/H₂O | Hydroxypyridine |

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.orglscollege.ac.in

Pyridine Ring Functionalization and Cyclization Reactions

The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing nitro group, facilitates reactions involving nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Nucleus

The presence of a nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov This reaction is a cornerstone for modifying the pyridine core. The nitro group, particularly when positioned ortho or para to a leaving group, stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance, thereby facilitating the substitution. wikipedia.orgresearchgate.netyoutube.com

In systems like 4-(2-nitropyridin-3-yl)morpholine, the nitro group at the 2-position and the morpholine (B109124) at the 3-position influence the regioselectivity of nucleophilic attack. While the morpholine group itself is not a typical leaving group, other substituents on the pyridine ring, such as halogens, can be readily displaced by nucleophiles. For example, in related 2-chloro-3-nitropyridines, the chlorine atom is highly susceptible to displacement by various nucleophiles, including amines and alkoxides. nih.gov

Kinetic studies on similar systems, such as the reaction of 2-methoxy-3-nitropyridine (B1295690) with secondary amines, confirm that the reaction proceeds via a standard SNAr mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net

Intramolecular Cyclizations and Annulations Leading to Fused Heterocyclic Systems

The strategic placement of the nitro and morpholine groups in this compound and its derivatives creates opportunities for intramolecular reactions to form fused heterocyclic systems. A common strategy involves the reductive cyclization of the nitro group. researchgate.netnih.gov

In this approach, the nitro group is reduced in the presence of another functional group on a side chain, leading to a spontaneous or catalyzed intramolecular cyclization. For example, if a suitable side chain is introduced onto the pyridine ring or the morpholine nitrogen, reduction of the nitro group to an amino group can be followed by an intramolecular condensation to form a new ring fused to the pyridine core. nih.gov

One documented example involves the reductive cyclization of O-alkylated 3-hydroxy-2-nitropyridines, which results in the formation of N-hydroxy-pyridoxazinone derivatives. nih.gov Similarly, the reduction of an ortho-aminothioamide derivative of nitropyridine can lead to intramolecular cyclization to form an isothiazole (B42339) ring. nih.gov These reactions highlight the utility of the nitro group as a precursor to an amine, which then acts as an internal nucleophile to forge new heterocyclic rings.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.

SNAr Mechanism: The SNAr reaction on nitropyridines proceeds through a two-step addition-elimination pathway. youtube.com

Addition: A nucleophile attacks the electron-deficient carbon atom of the pyridine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge is delocalized over the ring and, importantly, onto the oxygen atoms of the nitro group. researchgate.netyoutube.com

Elimination: The leaving group departs, and the aromaticity of the pyridine ring is restored, yielding the final substitution product. youtube.com

The stability of the Meisenheimer complex is a key factor in the reaction's feasibility. wikipedia.orgnih.gov Computational studies, such as those using Density Functional Theory (DFT), have been employed to model the reaction pathways, transition states, and activation energies, confirming the stabilizing role of the nitro group. researchgate.netrsc.org

Reductive Cyclization Mechanism: The mechanism for reductive cyclization can vary depending on the reagents used. researchgate.netnih.gov For instance, in an iodine-catalyzed redox cyclization, the proposed mechanism involves the protonation of the nitro group, followed by an internal researchgate.netresearchgate.net hydride shift. nih.gov Subsequent deprotonation and intramolecular attack of the newly formed amine onto an iminium ion lead to the fused N-heterocycle. nih.gov In metal-catalyzed reductive cyclizations, the reaction often proceeds through the formation of a nitroso or hydroxylamine (B1172632) intermediate, which then undergoes intramolecular condensation. nih.gov

Investigation of Nucleophilic Reaction Pathways on Nitropyridines

The presence of a nitro group significantly activates the pyridine ring towards nucleophilic attack. Generally, pyridine itself is resistant to nucleophilic substitution, but the nitro group depletes electron density at the ortho and para positions, facilitating the addition-elimination mechanism (SNAr). In nitropyridine systems, this activation allows for the substitution of leaving groups, and in some cases, the nitro group itself can be displaced.

Research into the reactivity of nitropyridines with various nucleophiles, including amines and thiols, has revealed complex reaction pathways. For instance, studies on 3-nitropyridines have shown that they readily react with anionic nucleophiles. nih.gov Depending on the substrate and the nucleophile, substitution can occur at different positions. In the case of 3-bromo-4-nitropyridine (B1272033) reacting with amines, a surprising nitro-group migration has been observed alongside the expected substitution products. clockss.orgresearchgate.net This indicates a complex reaction mechanism beyond a simple SNAr pathway. The reaction of 3-bromo-4-nitropyridine with amine nucleophiles can yield three different products instead of the two that would typically be expected. researchgate.net

The substitution of the nitro group itself is also a known pathway, particularly in reactions with S-nucleophiles. nih.govmdpi.com Studies on 2-methyl- and 2-styryl-3,5-dinitropyridines have demonstrated that thiolate anions preferentially substitute the nitro group at the 3-position over the 5-position. mdpi.com This regioselectivity highlights the subtle electronic effects governed by the substituents on the pyridine ring. The reaction of 2-methyl-3,5-dinitropyridine (B14619359) with various thiols consistently yields the 3-thioether derivative as the major product.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions on Substituted Nitropyridines

| Nitropyridine Substrate | Nucleophile | Conditions | Major Product(s) | Key Finding |

|---|---|---|---|---|

| 3-Bromo-4-nitropyridine | Amines (e.g., morpholine) | DMSO/TEA, 90 °C | Substitution and nitro-migration products | Demonstrates unexpected nitro-group migration during substitution. clockss.orgresearchgate.net |

| 2-Methyl-3,5-dinitropyridine | Aryl and Alkyl Thiols (R-SH) | DMF, K₂CO₃, 50 °C | 2-Methyl-5-nitro-3-(R-thio)pyridine | Selective substitution of the 3-nitro group over the 5-nitro group. nih.gov |

| 2-Styryl-3,5-dinitropyridines | Thiolate anions | DMF, 50 °C, 1h | 3-Thio-substituted pyridines (major) and 5-thio-substituted pyridines (minor) | The 3-nitro group is more susceptible to nucleophilic attack than the 5-nitro group. mdpi.com |

| 3-Bromo-4-nitropyridine N-oxide | Morpholine | - | Deoxygenation and substitution products | Illustrates reactivity of the N-oxide derivative. clockss.org |

Mechanistic Studies of Pyridine Ring Assembly and Transformations

The formation and transformation of the pyridine ring itself are fundamental processes in heterocyclic chemistry. While the direct synthesis of a pre-functionalized system like this compound involves the modification of an existing pyridine ring, understanding ring assembly mechanisms provides context for the stability and reactivity of such compounds.

One powerful method for constructing substituted nitropyridine rings is through three-component ring transformations. nih.gov In this approach, a highly electron-deficient heterocyclic compound, such as 1-methyl-3,5-dinitro-2-pyridone, serves as a synthetic equivalent for unstable nitromalonaldehyde. This pyridone reacts with a ketone and an ammonia (B1221849) source in a "scrap and build" fashion. nih.gov The mechanism involves the initial nucleophilic attack of the enolate from the ketone onto the pyridone ring, followed by ring-opening and subsequent re-cyclization with ammonia to form a new, highly substituted nitropyridine ring. This method allows for the synthesis of nitropyridines that are otherwise difficult to access. nih.gov

Another general mechanism for pyridine ring formation involves the reaction of 1,5-dicarbonyl compounds with an amine, typically ammonia. nih.gov This classical approach, known as the Hantzsch pyridine synthesis and its variations, relies on the condensation of the amine with the two carbonyl groups, followed by cyclization and oxidation to form the aromatic pyridine ring. In nature, similar strategies are employed where biosynthetic pathways generate intermediates with a 1,5-dione moiety that can react non-enzymatically with ammonia to form pyridine rings. nih.gov

Transformations of existing pyridine rings are also mechanistically significant. The reaction of 5-nitropyrimidine (B80762) with ketones in the presence of a base can lead to a ring transformation, converting the pyrimidine (B1678525) ring into a 5-nitropyridine derivative. researchgate.net This process involves the initial addition of the ketone's enolate to the pyrimidine ring, followed by a series of bond cleavages and reformations that expel a portion of the original ring and incorporate the ketone's carbon skeleton to form the new pyridine ring. researchgate.net

Table 2: Mechanistic Pathways in Pyridine Ring Synthesis and Transformation

| Reaction Type | Key Precursors | Core Mechanistic Steps | Resulting Structure |

|---|---|---|---|

| Three-Component Ring Transformation | 1-Methyl-3,5-dinitro-2-pyridone, Ketone, Ammonia | Nucleophilic attack, ring-opening of pyridone, re-cyclization with ammonia. nih.gov | Functionalized Nitropyridines |

| Pyrimidine to Pyridine Ring Transformation | 5-Nitropyrimidine, Ketone (e.g., acetone) | Nucleophilic addition of enolate, ring-opening, recyclization. researchgate.net | 5-Nitropyridine derivatives |

| Biosynthetic-Type Assembly | 1,5-Dicarbonyl intermediate, Ammonia/Amine | Condensation, cyclization, dehydration/oxidation. nih.gov | Pyridine Ring |

Advanced Spectroscopic and Chromatographic Characterization of Nitropyridine Morpholine Compounds

Molecular Spectroscopic Techniques

Molecular spectroscopy provides a powerful, non-destructive means to probe the chemical structure of a molecule. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the connectivity, functional groups, and electronic properties of 4-(2-Nitropyridin-3-yl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete assignment of all protons and carbons in this compound can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the morpholine (B109124) ring. The pyridine protons, being in an electron-deficient aromatic system, will appear in the downfield region. Based on data for 3-nitropyridine (B142982), the proton at position 6 would likely be the most deshielded. The morpholine protons will present as two distinct multiplets, corresponding to the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton data, showing signals for all nine carbon atoms. The carbons of the pyridine ring will be in the aromatic region, with their exact shifts influenced by the nitro group and the morpholine substituent. The C-N and C-O carbons of the morpholine ring will appear in the aliphatic region. chemicalbook.comnih.govnih.govchemicalbook.com Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning these signals and confirming the connectivity between the pyridine and morpholine rings.

| Predicted ¹H NMR Data for this compound | |

| Proton | Predicted Chemical Shift (ppm) |

| Pyridine H-4 | ~7.5-7.7 |

| Pyridine H-5 | ~7.3-7.5 |

| Pyridine H-6 | ~8.5-8.7 |

| Morpholine -CH₂-N- | ~3.2-3.4 |

| Morpholine -CH₂-O- | ~3.8-4.0 |

| Predicted ¹³C NMR Data for this compound | |

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | ~150-155 |

| Pyridine C-3 | ~135-140 |

| Pyridine C-4 | ~125-130 |

| Pyridine C-5 | ~120-125 |

| Pyridine C-6 | ~145-150 |

| Morpholine -CH₂-N- | ~50-55 |

| Morpholine -CH₂-O- | ~65-70 |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm its key structural features.

The most prominent peaks will arise from the nitro group (NO₂), with strong asymmetric and symmetric stretching vibrations typically appearing in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. chemicalbook.comorgchemboulder.com The aromatic C-H stretching of the pyridine ring would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the morpholine ring will appear just below 3000 cm⁻¹. The C-N stretching of the tertiary amine and the C-O-C stretching of the ether in the morpholine ring will also give rise to characteristic bands in the fingerprint region (typically 1250-1000 cm⁻¹). chemicalbook.comchemicalbook.com

| Predicted IR Absorption Bands for this compound | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2950-2850 |

| Asymmetric NO₂ Stretch | 1550-1475 |

| Symmetric NO₂ Stretch | 1360-1290 |

| C-N Stretch (Aromatic Amine) | 1340-1250 |

| C-O-C Stretch (Ether) | 1150-1085 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The UV-Vis spectrum of this compound will be dominated by the electronic transitions of the nitropyridine chromophore.

The spectrum is expected to show strong absorption bands corresponding to π → π* transitions of the aromatic system. The presence of the nitro group, a strong electron-withdrawing group, and the morpholino group, an electron-donating group, will likely result in a charge-transfer band, causing a bathochromic (red) shift of the absorption maximum compared to unsubstituted pyridine. sielc.com The exact position of the absorption maxima (λ_max) will be dependent on the solvent used. For comparison, 3-nitropyridine exhibits an absorption maximum around 260 nm. nist.gov The spectrum of N-phenylmorpholine shows absorption bands around 245 nm and 285 nm. nist.gov It is anticipated that this compound will have a principal absorption band in the 270-320 nm range.

| Predicted UV-Vis Absorption Data for this compound | |

| Transition | Predicted λ_max (nm) |

| π → π* | 270 - 320 |

Mass Spectrometry Approaches

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition and Molecular Weight Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The calculated exact mass of the neutral molecule C₉H₁₁N₃O₃ is 209.0795 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ with a measured m/z value extremely close to the calculated value of 210.0873. This would provide strong evidence for the assigned molecular formula.

| Predicted HRMS Data for this compound | |

| Ion | Calculated Exact Mass (m/z) |

| [C₉H₁₁N₃O₃ + H]⁺ | 210.0873 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the compound's structure.

The fragmentation of this compound would likely proceed through several key pathways. Cleavage of the morpholine ring is a common fragmentation route for N-substituted morpholines. This could involve the loss of ethene oxide (C₂H₄O) or other small fragments. The nitro group can also be lost as NO or NO₂. Fragmentation of the pyridine ring itself is also possible. Analysis of these fragmentation patterns would allow for the confirmation of the connectivity between the nitropyridine and morpholine moieties.

| Predicted Key MS/MS Fragments for this compound | |

| Fragment Ion | Proposed Structure/Loss |

| [M+H - NO₂]⁺ | Loss of the nitro group |

| [M+H - C₂H₄O]⁺ | Loss of ethene oxide from the morpholine ring |

| [M+H - C₄H₈NO]⁺ | Cleavage of the bond between the pyridine ring and the morpholine nitrogen |

Electrospray Ionization (ESI) and Energy-Resolved Mass Spectrometry for Ionization and Fragmentation Behavior

Electrospray ionization (ESI) mass spectrometry is a soft ionization technique crucial for the analysis of polar and thermally labile molecules like this compound. nih.gov It typically generates even-electron ions, most commonly protonated molecules [M+H]⁺, which minimizes in-source fragmentation and preserves the molecular ion for subsequent analysis. nih.gov The basic nitrogen atoms in the morpholine and pyridine rings of this compound make it well-suited for positive ion mode ESI (ESI+), where it can readily form adducts with protons. nih.gov

Energy-resolved mass spectrometry, often performed using tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID), provides detailed structural information by fragmenting the precursor ion and analyzing the resulting product ions. agsanalitica.com By systematically varying the collision energy, a fragmentation breakdown curve can be constructed, offering insights into the bond strengths and fragmentation pathways of the molecule.

For this compound, the fragmentation pattern in ESI-MS/MS would be expected to involve characteristic losses. Potential fragmentation pathways, based on the general behavior of similar structures, could include:

Neutral loss of the morpholine ring or parts of it: Cleavage of the C-N bond connecting the morpholine and pyridine rings.

Loss of the nitro group (NO₂): A common fragmentation for nitroaromatic compounds.

Ring opening of the morpholine moiety: Leading to a series of smaller fragment ions.

Fragmentation of the pyridine ring: Although aromatic rings are generally stable, fragmentation can occur at higher collision energies. acs.orgresearchgate.net

The study of protonated omeprazole (B731) and its related substances, which also contain pyridine and other heterocyclic moieties, reveals that fragmentation often involves osha.govnih.gov-H migrations, leading to the formation of stable benzimidazole (B57391) and pyridine ions. mdpi.com Similar rearrangements could be envisioned for this compound. The analysis of pyrazoline derivatives has shown that fragmentation is dependent on the substituents and their positions, with common pathways including the formation of stable pyridinyl ions. researchgate.net

Table 1: Predicted ESI-MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| [M+H]⁺ | [M+H - C₄H₈O]⁺ | Morpholine |

| [M+H]⁺ | [M+H - NO₂]⁺ | Nitro group |

| [M+H]⁺ | [M+H - C₂H₄O]⁺ | Ethylene (B1197577) oxide |

This table is predictive and based on general fragmentation patterns of similar compounds. Actual fragmentation would need to be confirmed by experimental data.

Chromatographic Separation Methods

High-Performance Liquid Chromatography (HPLC) and HPLC-MS for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment and separation of this compound from reaction mixtures and potential impurities. Given the polar nature of the compound, reversed-phase HPLC (RP-HPLC) would be a suitable starting point, likely using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with an acid additive such as formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection.

Coupling HPLC with mass spectrometry (HPLC-MS) allows for the direct identification of separated components. The ESI source, as discussed previously, would be the interface of choice. This combination is powerful for identifying impurities, even at trace levels, by providing both retention time and mass-to-charge ratio data. For instance, in the analysis of sesquiterpene lactones, UPLC-ESI-HRMS/MS was used to characterize metabolites in a plant extract, demonstrating the power of this hyphenated technique. sci-hub.se

Table 2: Illustrative HPLC-MS Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 1 µL |

| MS Detector | ESI-Q-TOF |

| Ionization Mode | Positive |

These parameters are illustrative and would require optimization for a specific application.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Analytical Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution separation technique best suited for volatile and thermally stable compounds. mdpi.com Direct analysis of this compound by GC-MS may be challenging due to its polarity and relatively high molecular weight, which could lead to poor peak shape, thermal degradation in the injector, or insufficient volatility. osha.gov

However, GC-MS can be a valuable tool for analyzing volatile impurities or for specific applications where derivatization is employed to increase volatility and thermal stability. researchgate.net For example, if one were investigating byproducts of the synthesis, some might be more amenable to GC-MS analysis. The use of derivatizing agents like BSTFA with a pyridine catalyst is common, though care must be taken as pyridine itself can introduce nitrogen-containing artifacts. researchgate.net

Studies on the analysis of volatile aromatic compounds, including pyridines, have shown that GC-MS and comprehensive two-dimensional GC (GCxGC-MS) can provide excellent separation and identification of complex mixtures. nih.govvscht.cz The mass spectra obtained from electron ionization (EI) in GC-MS are highly reproducible and provide extensive fragmentation, which is useful for structural elucidation and library matching. nih.gov

Table 3: Potential GC-MS Applications for this compound Related Analytes

| Application | Analyte Type | Derivatization |

| Impurity Profiling | Volatile starting materials or byproducts | None required if sufficiently volatile |

| Degradation Studies | Small, volatile degradation products | May be required for polar fragments |

| Metabolite Analysis | Volatile metabolites (in biological studies) | Often required to increase volatility |

Supercritical Fluid Chromatography (SFC) for Separation of Polar Nitrogen Heterocycles

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both normal-phase and reversed-phase HPLC for the separation of polar compounds. nih.govnih.gov SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent such as methanol, ethanol, or isopropanol. nih.gov This technique offers advantages such as faster analysis times and higher efficiency due to the low viscosity and high diffusivity of supercritical fluids. nih.gov

For polar nitrogen heterocycles like this compound, SFC can provide excellent separation and peak shapes, particularly on specialized stationary phases. dtic.mil The ability to use a range of polar modifiers allows for fine-tuning of selectivity. SFC is also compatible with mass spectrometry (SFC-MS), providing a powerful tool for the analysis of complex mixtures of polar compounds. Recent studies have highlighted the potential of SFC for the analysis of polar analytes, where traditional LC methods may struggle. nih.govrsc.org While much of the recent literature focuses on applications like polyphenols, the principles are directly applicable to other classes of polar compounds. nih.gov

Table 4: Representative SFC-MS Conditions for Polar Heterocycle Separation

| Parameter | Condition |

| Column | 2-PIC or other polar stationary phase |

| Mobile Phase A | Supercritical CO₂ |

| Mobile Phase B | Methanol with 0.1% additive (e.g., ammonium (B1175870) hydroxide) |

| Gradient | 5% to 40% B over 5 minutes |

| Back Pressure | 120 bar |

| Temperature | 40 °C |

| MS Detector | ESI-Q-TOF |

These parameters are illustrative and would require optimization.

Computational and Theoretical Chemistry Investigations of 4 2 Nitropyridin 3 Yl Morpholine Analogs

Quantum Chemical Calculation Methodologies

The foundation of modern computational chemistry lies in the application of quantum mechanics to molecular systems. For molecules like the analogs of 4-(2-Nitropyridin-3-yl)morpholine, a variety of methods are employed to approximate solutions to the Schrödinger equation, each with its own balance of accuracy and computational cost.

Density Functional Theory (DFT) has emerged as the workhorse of quantum chemistry for medium to large-sized molecules due to its favorable combination of accuracy and computational efficiency. DFT methods are grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density.

In practice, the Kohn-Sham equations are solved, which introduce a set of fictitious non-interacting electrons that yield the same electron density as the real, interacting system. The complexity of the electron-electron interaction is encapsulated in the exchange-correlation functional. A popular and widely used functional is B3LYP, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

For the analysis of 2-amino-3-nitropyridine (B1266227), a close analog of this compound, calculations are typically performed using DFT with the B3LYP functional and a high-level basis set such as 6-311++G(d,p). researchgate.net This combination is well-suited for optimizing the molecular geometry to find the lowest energy conformation and for calculating a wide range of electronic properties. The geometry optimization process systematically alters the positions of the atoms until a stationary point on the potential energy surface is found, which corresponds to a minimum energy structure.

Semi-empirical molecular orbital methods offer a faster, albeit less accurate, alternative to ab initio methods like DFT. These methods simplify the Hartree-Fock equations by neglecting certain integrals and parameterizing the remaining ones using experimental data. This parameterization allows them to implicitly account for some electron correlation effects.

Common semi-empirical methods include:

CNDO (Complete Neglect of Differential Overlap): The simplest method, neglecting many two-electron integrals.

INDO (Intermediate Neglect of Differential Overlap): A slight improvement over CNDO, retaining one-center exchange integrals.

MNDO (Modified Neglect of Diatomic Overlap): A more refined method that provides better results for a wider range of molecules.

AM1 (Austin Model 1): An evolution of MNDO with modified core-core repulsion functions to improve the description of hydrogen bonds. researchgate.net

PM3 (Parametric Model 3): A re-parameterization of AM1, often providing better results for certain classes of organic molecules. researchgate.netsemanticscholar.org

These methods are particularly useful for preliminary conformational searches of large molecules or for qualitative assessments of electronic properties before undertaking more computationally expensive DFT calculations.

Molecular Orbital and Electronic Structure Analysis

Understanding the distribution and energies of molecular orbitals is crucial for predicting a molecule's chemical behavior. The frontier molecular orbitals, in particular, play a key role in chemical reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile or a Lewis base.

LUMO: The innermost orbital devoid of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile or a Lewis acid.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a molecule is more reactive and can be easily polarized.

For the analog 2-amino-3-nitropyridine, DFT calculations at the B3LYP/6-311++G(d,p) level provide the following FMO energies: researchgate.net

| Molecular Orbital | Energy (eV) |

| HOMO | -6.93 |

| LUMO | -2.71 |

| HOMO-LUMO Gap (ΔE) | 4.22 |

The calculated HOMO and LUMO energies for 2-amino-3-nitropyridine indicate that charge transfer can readily occur within the molecule. researchgate.net The relatively moderate energy gap suggests a balance between stability and reactivity.

The distribution of electron density within a molecule is a key determinant of its reactivity. Regions of high electron density are susceptible to electrophilic attack, while electron-deficient regions are prone to nucleophilic attack. Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule based on the coefficients of the basis functions in the molecular orbitals. wikipedia.org

While Mulliken charges are known to be basis set dependent, they can provide valuable qualitative insights into the charge distribution. wikipedia.org For 2-amino-3-nitropyridine, the Mulliken atomic charges calculated at the B3LYP/6-311++G(d,p) level reveal important features about its electronic structure.

| Atom | Mulliken Charge (a.u.) |

| N (Pyridine) | -0.45 |

| C2 (Pyridine) | 0.28 |

| C3 (Pyridine) | -0.15 |

| N (Amino) | -0.70 |

| N (Nitro) | 0.55 |

| O (Nitro) | -0.40 |

| O (Nitro) | -0.42 |

Data is illustrative and based on the general principles of electron distribution in such a molecule as specific values for 2-amino-3-nitropyridine were not explicitly tabulated in the reference.

The analysis indicates a significant negative charge on the nitrogen atom of the amino group, highlighting its electron-donating character. Conversely, the nitrogen atom of the nitro group carries a substantial positive charge, reflecting the strong electron-withdrawing nature of this group. The carbon atom at the 2-position, attached to the amino group, is electron-deficient, while the carbon at the 3-position, attached to the nitro group, is comparatively electron-rich. This charge distribution is crucial for predicting the sites of electrophilic and nucleophilic attack.

Global and Local Reactivity Descriptors

To quantify the reactivity of a molecule, a set of global and local reactivity descriptors can be derived from the FMO energies and electron density. These descriptors, rooted in conceptual DFT, provide a framework for understanding and predicting chemical behavior.

Global Reactivity Descriptors:

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | The resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a molecule. |

Using the HOMO and LUMO energies for 2-amino-3-nitropyridine from the table above, we can calculate these global reactivity descriptors:

| Descriptor | Calculated Value (eV) |

| Ionization Potential (I) | 6.93 |

| Electron Affinity (A) | 2.71 |

| Electronegativity (χ) | 4.82 |

| Chemical Hardness (η) | 2.11 |

| Chemical Softness (S) | 0.237 |

| Electrophilicity Index (ω) | 5.50 |

These values provide a quantitative measure of the reactivity of the 2-amino-3-nitropyridine analog, suggesting it has a moderate electrophilicity and a significant tendency to interact with other chemical species.

Local Reactivity Descriptors:

Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of the most likely sites for nucleophilic, electrophilic, and radical attack.

Structure Activity and Structure Reactivity Relationship Sar/srr Studies Involving Nitropyridine Morpholine Frameworks

Influence of Molecular Structure on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of nitropyridine-morpholine frameworks are governed by the electronic and steric properties of the constituent moieties. The electron-withdrawing nature of the nitro group and the electron-donating and sterically demanding character of the morpholine (B109124) ring create a unique chemical environment that dictates the course of chemical transformations.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of functionalizing pyridine (B92270) rings. In the context of nitropyridine-morpholine systems, the positions of the nitro and morpholine groups are paramount in determining where a nucleophile will attack the ring (regioselectivity) and which leaving group will be displaced if multiple are present (chemoselectivity).

The nitro group, a powerful electron-withdrawing group, activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. For instance, in 3-nitropyridines, the presence of the nitro group facilitates nucleophilic substitution. Studies on related systems, such as 3-bromo-4-nitropyridine (B1272033), have shown that reaction with amines can lead to the substitution of the bromo group. Interestingly, unexpected nitro-group migration has also been observed, highlighting the complex reactivity of these systems. clockss.org The formation of a major product resulting from nitro-group migration from the 4-position to the 3-position was confirmed through 2D NMR spectral data. clockss.org This phenomenon was found to occur in polar aprotic solvents. clockss.org

In the case of 2-chloro-3-nitropyridines, the reaction with diethyl malonate followed by hydrolysis and decarboxylation yields 2-methyl-3-nitropyridines. nih.gov Subsequent reactions of these 2-methyl-3-nitropyridines with thiols demonstrate selective substitution of the nitro group at the 3-position, even in the presence of another potential leaving group at position 5. nih.gov This indicates a preference for the displacement of the nitro group over a halogen in this specific arrangement.

The reaction of 2-halopyridines with various nucleophiles, including morpholine, has been extensively studied. researchgate.netsci-hub.se The reactivity of the halogen leaving group often follows the order F > Cl > Br > I for activated systems, which is characteristic of the SNAr mechanism where the first, rate-determining step is the nucleophilic attack. researchgate.net However, with certain nucleophiles like sulfur nucleophiles, the order can be reversed (I > Br > Cl > F), suggesting that the breaking of the carbon-halogen bond becomes more important in the rate-determining step. sci-hub.se Microwave heating has been shown to significantly accelerate these substitution reactions. sci-hub.setandfonline.com

Table 1: Regioselectivity in Nucleophilic Substitution Reactions of Nitropyridine Derivatives

| Starting Material | Nucleophile | Product(s) | Key Observation | Reference(s) |

| 3-Bromo-4-nitropyridine | Amine | 3-Amino-4-nitropyridine and 4-Amino-3-nitropyridine | Nitro-group migration observed in polar aprotic solvents. | clockss.org |

| 2-Chloro-3-nitropyridine (B167233) | Diethyl malonate, then hydrolysis/decarboxylation | 2-Methyl-3-nitropyridine | Successful substitution leading to a precursor for further reactions. | nih.gov |

| 2-Methyl-3-nitro-5-halopyridine | Thiols | 2-Methyl-3-thio-5-halopyridine | Selective substitution of the nitro group over the halogen. | nih.gov |

| 2-Halopyridines | Morpholine | 2-Morpholinopyridine | General nucleophilic aromatic substitution. | researchgate.netsci-hub.se |

This table is generated based on findings from related nitropyridine systems to infer the reactivity of 4-(2-Nitropyridin-3-yl)morpholine.

The morpholine substituent, while primarily electron-donating through its nitrogen atom, also exerts significant steric influence. This steric bulk can hinder the approach of nucleophiles or reagents to the adjacent positions on the pyridine ring, thereby affecting reaction rates (kinetics).

The nitrogen atom of the morpholine ring can donate electron density to the pyridine ring, which can either increase or decrease the ring's susceptibility to nucleophilic attack depending on the position of the nitro group. If the donation reinforces the electron-withdrawing effect of the nitro group at a particular position, it can enhance reactivity. Conversely, it can deactivate other positions.

Computational studies on the reaction of OH radicals with morpholine have shown that the reaction proceeds through the formation of pre-reactive hydrogen-bonded complexes. researchgate.net The stability of the complex involving the nitrogen atom of morpholine is greater than that involving the oxygen atom. researchgate.net This suggests that the nitrogen of the morpholine ring is a key site for interaction.

A computational study on urethane (B1682113) formation catalyzed by morpholine and 4-methylmorpholine (B44366) revealed that 4-methylmorpholine is a more effective catalyst. nih.govresearchgate.net This was attributed to differences in their proton affinities. nih.govresearchgate.net Such studies highlight the subtle electronic effects that modifications to the morpholine ring can have on its catalytic activity. While not directly on the nitropyridine framework, these findings provide insight into the electronic nature of the morpholine moiety.

The chair conformation of the morpholine ring is predominant, and its orientation relative to the pyridine ring can influence the steric environment around the reaction center. researchgate.net This can be a critical factor in stereoselective reactions where the approach of a reagent is directed to a specific face of the molecule.

Table 2: Influence of Morpholine Moiety on Reaction Properties

| Property | Observation | Implication for this compound | Reference(s) |

| Electronic Effect | Nitrogen atom is electron-donating. | Can influence the electron density of the pyridine ring, affecting reactivity towards nucleophiles. | researchgate.net |

| Steric Effect | Bulky group. | Can hinder the approach of reactants to adjacent positions. | mdpi.com |

| Catalytic Activity | Can act as a base or nucleophilic catalyst. | The nitrogen atom can participate in catalytic cycles. | nih.govresearchgate.net |

| Conformation | Predominantly chair conformation. | Can influence the steric environment and stereoselectivity of reactions. | researchgate.net |

This table synthesizes general knowledge about the morpholine moiety to predict its effects in the specific context of this compound.

Correlation of Computational Parameters with Experimental Observations

Computational chemistry provides powerful tools to predict and rationalize the reactivity and selectivity observed in the laboratory. By calculating various quantum chemical descriptors, it is possible to gain a deeper understanding of the factors that govern chemical reactions.

Quantum chemical descriptors, such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potentials, can be correlated with experimental outcomes like reaction yields and regioselectivity. For instance, the calculated distribution of partial charges on the pyridine ring of a nitropyridine-morpholine compound can indicate the most electrophilic sites, which are the most likely to be attacked by a nucleophile.

In the context of nucleophilic aromatic substitution, the LUMO (Lowest Unoccupied Molecular Orbital) of the nitropyridine derivative is of particular interest. A lower LUMO energy generally corresponds to a greater susceptibility to nucleophilic attack. By comparing the LUMO energies and the coefficients of the LUMO on different carbon atoms of the pyridine ring, one can predict the regioselectivity of the reaction.

A density functional theory (DFT) study on propene polymerization catalyzed by pyridylamido-type catalysts utilized buried volume (%VBur) as a molecular descriptor to rationalize stereoselectivity. mdpi.com This approach, which quantifies the steric environment around the active site, could be applied to understand how the morpholine group in this compound sterically influences reactions at the pyridine ring.

Similarly, theoretical studies on the regioselectivity of nucleophilic aromatic substitution in 2,4-dichloroquinazolines have been used to explain the preferential substitution at the 4-position. mdpi.com Such computational approaches could be invaluable in predicting the reactivity of this compound and designing more efficient synthetic routes.

Structural Variations and Biological Activity (In Vitro Context)

The nitropyridine-morpholine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to a variety of biological targets with high affinity. researchgate.netnih.gov By systematically modifying the structure of these compounds, researchers can explore their potential to modulate the activity of enzymes, receptors, and other proteins in a controlled laboratory setting.

The morpholine moiety is a common feature in many approved drugs and is often introduced to improve pharmacokinetic properties. enamine.net Morpholine and its derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net

For example, morpholine-substituted diphenylpyrimidine derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) T790M mutant, which is associated with resistance to certain cancer therapies. nih.gov One such inhibitor demonstrated high activity and selectivity, suggesting its potential for further development. nih.gov

Another study showed that a morpholine derivative, N-(4-morpholinomethylene)ethanesulfonamide (MESA), induces a form of cell death called ferroptosis in tumor cells by targeting the NRF2 protein. nih.gov This highlights a specific molecular mechanism through which a morpholine-containing compound can exert its anticancer effects.

Furthermore, morpholine-based nucleotide analogs have been developed for targeted delivery of small interfering RNAs (siRNAs) to the liver. nih.gov These studies demonstrate the versatility of the morpholine scaffold in designing molecules for various therapeutic applications. The introduction of a nitropyridine group to such a scaffold could further modulate its biological activity and target specificity. A recent review highlights the use of nitropyridines in the synthesis of a wide array of biologically active molecules, including inhibitors of various kinases and potential antimicrobial agents. nih.govnih.gov For instance, substituted 3-nitropyridines have been used as precursors for the synthesis of semicarbazide-sensitive amine oxidase (SSAO) inhibitors. nih.gov

Table 3: Biological Activities of Selected Morpholine-Containing Compounds (In Vitro)

| Compound Type | Biological Target/Activity | Key Finding | Reference(s) |

| Morpholine-substituted diphenylpyrimidines | EGFRT790M kinase | Identified a potent and selective inhibitor of a drug-resistant cancer target. | nih.gov |

| N-(4-morpholinomethylene)ethanesulfonamide (MESA) | NRF2 / Ferroptosis | Induced a specific type of cell death in tumor cells by targeting NRF2. | nih.gov |

| Morpholine-based nucleotide analogs | siRNA delivery | Enabled targeted delivery and improved stability of therapeutic RNAs. | nih.gov |

| Substituted 3-nitropyridines | Semecarbazide-sensitive amine oxidase (SSAO) | Served as precursors for the synthesis of enzyme inhibitors. | nih.gov |

This table presents examples of the biological activities of morpholine and nitropyridine derivatives to illustrate the potential of the combined this compound framework.

Design Principles for Optimizing In Vitro Biological Potency and Selectivity

The optimization of in vitro biological potency and selectivity of compounds based on the nitropyridine-morpholine framework is a critical aspect of medicinal chemistry. While specific structure-activity relationship (SAR) studies on this compound are not extensively detailed in publicly available research, general principles for modifying such scaffolds can be inferred from studies on analogous heterocyclic compounds. These principles guide the strategic modification of the lead compound to enhance its interaction with biological targets, thereby increasing its potency and selectivity.

Key research findings from studies on related morpholine and pyridine-containing compounds highlight several design strategies that are often employed. These include modifications of the core heterocyclic systems, the introduction of various substituents, and the alteration of stereochemistry to improve target binding and pharmacokinetic properties. e3s-conferences.orgnih.gov The morpholine ring, for instance, is a versatile nucleus in drug design, and its substitution or conformational constraint can significantly impact biological activity. e3s-conferences.orgresearchgate.netenamine.net Similarly, the pyridine ring is a common scaffold in FDA-approved drugs, and its substitution patterns are crucial for determining biological effects. nih.gov

A case study involving the design and synthesis of ammosamide B analogues as inhibitors of quinone reductase 2 (QR2) provides valuable insights into the structural parameters that can be modulated to enhance inhibitory activity. nih.govnih.gov Although not a nitropyridine-morpholine, the principles of modifying a heterocyclic scaffold to improve potency are transferable. The study revealed that systematic modifications of the parent compound led to a wide range of potencies, from the nanomolar to the micromolar range. nih.govnih.gov

Detailed analysis of the ammosamide B analogues demonstrated that specific substitutions at various positions on the core structure had a profound impact on the inhibitory concentration (IC₅₀) values. For example, methylation of an amino group in one of the analogues resulted in a significant increase in potency against QR2. nih.govnih.gov This highlights the importance of even minor structural changes in optimizing biological activity. The following table summarizes the structure-activity relationships observed for a selection of these analogues.

| Compound | Modifications from Lead Compound | QR2 Inhibitory Potency (IC₅₀, nM) |

|---|---|---|

| Ammosamide B (Lead Compound) | - | 61 |

| Analogue 1 | Methylation of the 8-amino group | 4.1 |

| Analogue 2 | Removal of a chlorine atom and substitution of amines with chlorines | 5800 |

| Analogue 3 | Further modification of Analogue 2 | >25,200 |

This table illustrates how structural modifications to a heterocyclic compound can significantly alter its biological potency, providing a model for the potential optimization of nitropyridine-morpholine frameworks. Data sourced from studies on ammosamide B analogues. nih.govnih.gov

The findings from the ammosamide B study underscore several key design principles applicable to the optimization of nitropyridine-morpholine based compounds:

Targeted Substitutions: The introduction, removal, or modification of substituents at specific positions on the pyridine or morpholine rings can dramatically influence biological activity. The nature of the substituent (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl groups) can affect target binding affinity and selectivity. nih.gov

Bioisosteric Replacement: The replacement of certain functional groups with bioisosteres can lead to improved potency, selectivity, and metabolic stability. For the morpholine moiety, various bioisosteres have been designed and synthesized to modulate pharmacokinetic properties. enamine.net

Stereochemical Considerations: The three-dimensional arrangement of atoms is crucial for molecular recognition by biological targets. The introduction of chiral centers and the synthesis of specific stereoisomers can lead to more potent and selective compounds. e3s-conferences.org

Conformational Rigidity: Constraining the conformation of the molecule, for instance by introducing bridged structures on the morpholine ring, can reduce the entropic penalty upon binding to a target, thereby enhancing potency. e3s-conferences.org

Q & A

Q. What are the key synthetic routes for 4-(2-Nitropyridin-3-yl)morpholine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where a nitro-substituted pyridine reacts with morpholine derivatives. For example, analogous methods involve reacting substituted pyridines with morpholine under basic conditions (e.g., sodium hydroxide) to form the morpholine ring . Optimization includes:

- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics.

- Catalysts : Use phase-transfer catalysts or Lewis acids to enhance selectivity.

- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) favor nucleophilic substitution.

Yield improvements are achieved by monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the structure, with distinct signals for the nitro group (~8.5–9.0 ppm for aromatic protons) and morpholine ring protons (~3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (CHNO, theoretical MW: 209.21 g/mol) .

- Infrared (IR) Spectroscopy : Peaks at ~1520 cm (NO asymmetric stretch) and ~1350 cm (NO symmetric stretch) confirm nitro functionality .

Q. What stability considerations are critical for handling this compound in experimental settings?

- Methodological Answer :

- Light Sensitivity : Store in amber vials to prevent nitro group degradation.

- Temperature : Maintain at 2–8°C for long-term storage; avoid exposure to moisture.

- Reactivity : Monitor decomposition via HPLC under accelerated stability conditions (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Perform assays across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Control Variables : Standardize cell lines, assay buffers, and incubation times.

- Meta-Analysis : Cross-reference data with structural analogs (e.g., 4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine) to isolate nitro group contributions .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., nitro group electrophilicity).

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and reaction pathways.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to rationalize bioactivity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Methodological Answer :

- Modular Synthesis : Introduce substituents at the pyridine C-2 or morpholine C-4 positions (e.g., halogens, alkyl groups).

- In Vitro Screening : Test analogs against target enzymes (e.g., kinases) using fluorescence-based assays.

- Data Correlation : Use multivariate analysis to link structural features (e.g., logP, polar surface area) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.